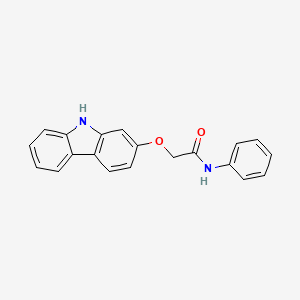
2-(9H-咔唑-2-氧基)-N-苯基乙酰胺
描述
2-(9H-carbazol-2-yloxy)-N-phenylacetamide is an organic compound that features a carbazole moiety linked to a phenylacetamide group
科学研究应用
2-(9H-carbazol-2-yloxy)-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the carbazole moiety.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-carbazol-2-yloxy)-N-phenylacetamide typically involves the reaction of 9H-carbazole with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for 2-(9H-carbazol-2-yloxy)-N-phenylacetamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
化学反应分析
Types of Reactions
2-(9H-carbazol-2-yloxy)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The carbazole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation techniques with catalysts such as palladium on carbon.
Substitution: The phenylacetamide group can undergo electrophilic substitution reactions, particularly at the para position relative to the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carbazole-2,3-dione derivatives.
Reduction: Formation of reduced carbazole derivatives.
Substitution: Formation of para-substituted phenylacetamide derivatives.
作用机制
The mechanism of action of 2-(9H-carbazol-2-yloxy)-N-phenylacetamide involves its interaction with specific molecular targets. The carbazole moiety can intercalate with DNA, potentially disrupting cellular processes. Additionally, the compound may inhibit certain enzymes, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation.
相似化合物的比较
Similar Compounds
2,6-Bis(9H-carbazol-9-yl)pyridine: Another carbazole-based compound used in OLEDs.
Platinum(II) 9-(pyridin-2-yl)-2-(9-(pyridin-2-yl)-9H-carbazol-2-yloxy)-9H-carbazole: A compound used in blue phosphorescent OLEDs.
Uniqueness
2-(9H-carbazol-2-yloxy)-N-phenylacetamide is unique due to its specific combination of a carbazole moiety with a phenylacetamide group. This structure imparts distinct electronic and photophysical properties, making it valuable for applications in organic electronics and potential medicinal chemistry.
属性
IUPAC Name |
2-(9H-carbazol-2-yloxy)-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c23-20(21-14-6-2-1-3-7-14)13-24-15-10-11-17-16-8-4-5-9-18(16)22-19(17)12-15/h1-12,22H,13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJPOSWUZUXFTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)COC2=CC3=C(C=C2)C4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


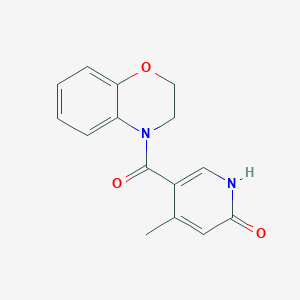
![1-[1-(2-Methylphenyl)ethyl]-1,4-diazepan-5-one](/img/structure/B7615876.png)
![[4-(3-Chlorophenyl)oxan-4-yl]-(3-hydroxyazetidin-1-yl)methanone](/img/structure/B7615877.png)
![4-(2-azaspiro[4.5]decane-2-carbonyl)-1H-pyridin-2-one](/img/structure/B7615883.png)
![cyclopenten-1-yl-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone](/img/structure/B7615891.png)
![[1-(3-Fluorophenyl)cyclopentyl]-(3-hydroxyazetidin-1-yl)methanone](/img/structure/B7615895.png)
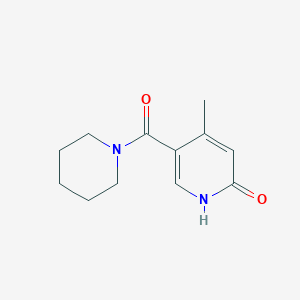
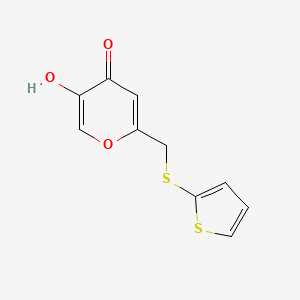
![2-(4-methylpyrimidin-2-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B7615926.png)
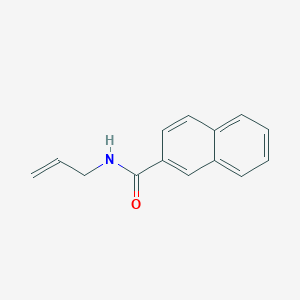
![6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(3-hydroxyazetidin-1-yl)methanone](/img/structure/B7615937.png)
![1-(2-Azabicyclo[2.2.1]heptan-2-yl)-2-cycloheptyloxypropan-1-one](/img/structure/B7615946.png)
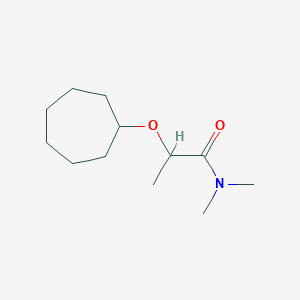
![Cyclopent-3-en-1-yl-(6-phenyl-7-azabicyclo[4.2.0]octan-7-yl)methanone](/img/structure/B7615967.png)
